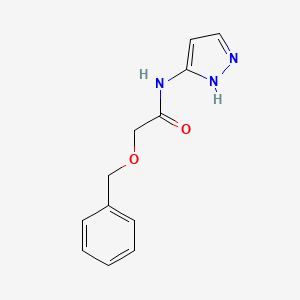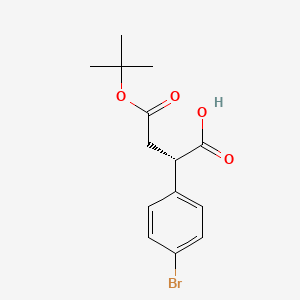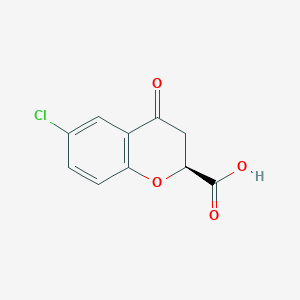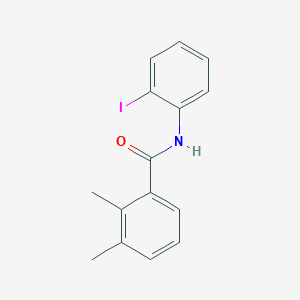
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol is an organic compound that features a butanol backbone with a substituted aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol typically involves the reaction of 3-methyl-4-nitroaniline with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
化学反応の分析
Types of Reactions
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation or chemical reducing agents.
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Reduction: 3-((3-Methyl-4-aminophenyl)amino)butan-1-ol
Oxidation: 3-((3-Methyl-4-nitrophenyl)amino)butan-1-one
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
類似化合物との比較
Similar Compounds
3-((3-Methyl-4-aminophenyl)amino)butan-1-ol: Similar structure but with an amino group instead of a nitro group.
3-((3-Methyl-4-nitrophenyl)amino)butan-1-one: Similar structure but with a ketone group instead of an alcohol group.
3-((3-Methyl-4-nitrophenyl)amino)butanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
Uniqueness
3-((3-Methyl-4-nitrophenyl)amino)butan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
3-(3-methyl-4-nitroanilino)butan-1-ol |
InChI |
InChI=1S/C11H16N2O3/c1-8-7-10(12-9(2)5-6-14)3-4-11(8)13(15)16/h3-4,7,9,12,14H,5-6H2,1-2H3 |
InChIキー |
VICUFVMBVVIGQR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(C)CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14910911.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)

![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)




